4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentane-1-sulfonic acid
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Overview
Description
PMID30259754-Compound-INT-767 is a small molecular drug developed by Intercept Pharmaceuticals, Inc. It is known for its dual agonistic activity on the farnesoid X receptor and Takeda G protein-coupled receptor 5. The compound has shown significant potential in treating non-alcoholic steatohepatitis and promoting visceral adipose brown lipogenesis and mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID30259754-Compound-INT-767 involves several key steps, including Grignard addition, a one-pot two-step shortening-reduction of the carboxylic side chain, and a final sulfation reaction . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: For large-scale production, the process is optimized to include efficient purification steps and the use of industrial-grade reagents. The final product is subjected to rigorous quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: PMID30259754-Compound-INT-767 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced receptor binding affinity and improved pharmacokinetic properties .
Scientific Research Applications
PMID30259754-Compound-INT-767 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in regulating bile acid homeostasis and lipid metabolism.
Medicine: Potential therapeutic agent for treating liver disorders, including non-alcoholic steatohepatitis and cholestatic liver diseases.
Industry: Utilized in the development of new drugs targeting metabolic and liver diseases
Mechanism of Action
The compound exerts its effects by activating the farnesoid X receptor and Takeda G protein-coupled receptor 5. This activation leads to the regulation of genes involved in bile acid synthesis, conjugation, and enterohepatic circulation. It also modulates lipid and glucose homeostasis and reduces inflammation .
Comparison with Similar Compounds
Obeticholic Acid: Another farnesoid X receptor agonist used for treating liver diseases.
Nidufexor: A novel farnesoid X receptor modulator for non-alcoholic steatohepatitis treatment.
Uniqueness: PMID30259754-Compound-INT-767 is unique due to its dual agonistic activity on both the farnesoid X receptor and Takeda G protein-coupled receptor 5, providing a broader therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C26H46O5S |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentane-1-sulfonic acid |
InChI |
InChI=1S/C26H46O5S/c1-5-18-22-15-17(27)10-12-26(22,4)21-11-13-25(3)19(8-9-20(25)23(21)24(18)28)16(2)7-6-14-32(29,30)31/h16-24,27-28H,5-15H2,1-4H3,(H,29,30,31) |
InChI Key |
VJHHZJYLJUGVGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCS(=O)(=O)O)C)C)O |
Origin of Product |
United States |
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